molecular formula C11H10O3S B13477865 Methyl 4-methoxy-1-benzothiophene-5-carboxylate

Methyl 4-methoxy-1-benzothiophene-5-carboxylate

Cat. No.: B13477865
M. Wt: 222.26 g/mol
InChI Key: DBCDSJGCKRLKRC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1-benzothiophene-5-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by a methoxy group at the fourth position and a carboxylate ester group at the fifth position on the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-1-benzothiophene-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioglycolic acid in the presence of a catalyst to form the benzothiophene ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

Methyl 4-methoxy-1-benzothiophene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1-benzothiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
  • 4-Methoxybenzo[b]thiophene-2-carboxylic acid
  • Benzo[b]thiophene, 5-methyl-

Uniqueness

Methyl 4-methoxy-1-benzothiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and carboxylate ester groups allows for unique interactions in chemical reactions and biological systems, distinguishing it from other benzothiophene derivatives .

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 4-methoxy-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H10O3S/c1-13-10-7-5-6-15-9(7)4-3-8(10)11(12)14-2/h3-6H,1-2H3

InChI Key

DBCDSJGCKRLKRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CS2)C(=O)OC

Origin of Product

United States

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